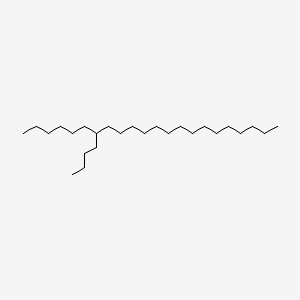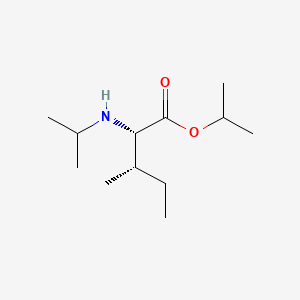
5-(2-Cyclohexylideneethyl)-5-ethyl-1-methylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Cyclohexylideneethyl)-5-ethyl-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound with a unique structure that includes a pyrimidinetrione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclohexylideneethyl)-5-ethyl-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves a multi-step process. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Cyclohexylideneethyl)-5-ethyl-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
5-(2-Cyclohexylideneethyl)-5-ethyl-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-(2-Cyclohexylideneethyl)-5-ethyl-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-5-phenyl-1,3-diazinane-2,4,6-trione: Another pyrimidinetrione derivative with different substituents.
5-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione: Similar core structure but with a methyl group instead of an ethyl group.
Uniqueness
5-(2-Cyclohexylideneethyl)-5-ethyl-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclohexylideneethyl group, in particular, may enhance its stability and reactivity compared to other similar compounds.
Propiedades
Número CAS |
66940-55-4 |
|---|---|
Fórmula molecular |
C15H22N2O3 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
5-(2-cyclohexylideneethyl)-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H22N2O3/c1-3-15(10-9-11-7-5-4-6-8-11)12(18)16-14(20)17(2)13(15)19/h9H,3-8,10H2,1-2H3,(H,16,18,20) |
Clave InChI |
AOTSLURHBHKLMV-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)N(C1=O)C)CC=C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-Imidazo[4,5-f][1,4]oxazepine](/img/structure/B13794031.png)
![1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B13794044.png)
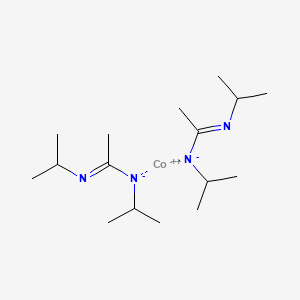
![tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13794060.png)
![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
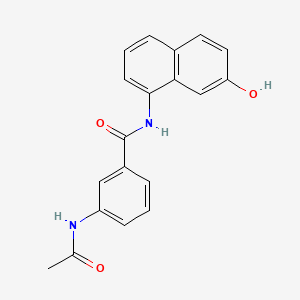
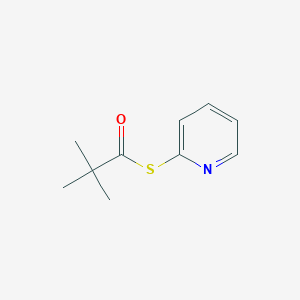
![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
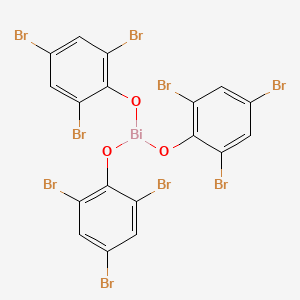
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)

